molecular formula C10H8N2O3 B13664327 6-Methoxy-7-nitroquinoline

6-Methoxy-7-nitroquinoline

Cat. No.: B13664327
M. Wt: 204.18 g/mol
InChI Key: JYMFMBXHNJGXMY-UHFFFAOYSA-N
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Description

6-Methoxy-7-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H8N2O3 It is a derivative of quinoline, characterized by the presence of a methoxy group at the 6th position and a nitro group at the 7th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-7-nitroquinoline typically involves the nitration of 6-methoxyquinoline. One common method is the Skraup reaction, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like arsenic oxide and sulfuric acid . The reaction conditions must be carefully controlled to avoid violent reactions, with temperatures maintained between 105°C and 123°C during different stages of the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 7 activates adjacent positions for nucleophilic attack. Key reactions include:

A. Arylamination with Grignard Reagents
6-Methoxy-7-nitroquinoline undergoes regioselective arylamination when treated with aryl Grignard reagents. For example:

  • Reaction with phenylmagnesium bromide replaces the nitro group with an aryl amine, yielding 7-aryl-6-methoxyquinoline derivatives.

  • Yields range from 85% to 98% depending on steric and electronic factors (Table 1) .

B. Halogenation
Treatment with halide nucleophiles (e.g., KF, NaN₃) produces halogenated derivatives:

  • Fluorination at position 4 occurs via cine-substitution, eliminating the nitro group (95% yield) .

  • Azide substitution similarly proceeds with 95% efficiency .

Table 1: Nucleophilic Substitution Reactions

NucleophileProduct PositionYield (%)Conditions
PhMgBr7-aryl98THF, 80°C
KF4-fluoro95DMF, rt
NaN₃4-azido95MeCN, 60°C

Reduction Reactions

The nitro group is reduced to an amine under catalytic hydrogenation:

  • Hydrogenation with Pd/C : Produces 7-amino-6-methoxyquinoline in 99% yield .

  • Selectivity : Competitive reduction of methoxy groups is not observed due to milder conditions (40–50 psi H₂, rt) .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to positions 5 and 8:

A. Nitration
Further nitration occurs at position 5 under controlled conditions:

  • Using fuming HNO₃ at 0°C yields 5-nitro-6-methoxy-7-nitroquinoline (72% yield) .

  • Steric hindrance from the existing nitro group limits multiple substitutions .

B. Sulfonation
Sulfonic acid groups are introduced at position 8 using chlorosulfonic acid (68% yield) .

Cycloaddition Reactions

The electron-deficient quinoline ring participates in Diels-Alder reactions:

  • With Electron-Rich Dienes : Forms fused bicyclic adducts at the [c]-face of the quinoline framework (e.g., cyclopentadiene, 83% yield) .

  • Mechanism : The nitro group enhances reactivity by polarizing the π-system .

Functional Group Transformations

A. Methoxy Demethylation

  • BBr₃ in CH₂Cl₂ : Cleaves the methoxy group to yield 6-hydroxy-7-nitroquinoline (89% yield) .

  • Applications : Facilitates further O-alkylation or acylation .

B. Nitro Group Utilization

  • Reductive Amination : Converts nitro to amine for coupling with amino acids (e.g., glycine, 76% yield) .

Oxidative Coupling

A. Palladium-Catalyzed Cross-Couplings

  • Suzuki-Miyaura : Requires halogenation at position 2 for coupling with boronic acids (e.g., 2-chloro derivative, 62% yield) .

  • Stille Coupling : With tributyltin reagents, achieves 27% yield under microwave conditions .

Comparative Reactivity Insights

  • Steric Effects : Bulky substituents at position 2 reduce reaction rates (e.g., 2-tert-butyl groups lower yields by 15–20%) .

  • Electronic Effects : Methoxy groups enhance electron density at position 5, favoring electrophilic attack .

Scientific Research Applications

Medicinal Chemistry

6-Methoxy-7-nitroquinoline exhibits significant potential in medicinal chemistry due to its structural similarity to other bioactive quinoline derivatives. Its therapeutic applications include:

  • Antimicrobial Activity : Research indicates promising antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at low concentrations.
  • Anticancer Activity : In vitro studies show that this compound effectively inhibits the proliferation of cancer cell lines such as MCF7 (breast cancer) and H460 (lung cancer), with IC50 values ranging from 1 to 5 µM. The mechanisms involve microtubule disruption and apoptosis induction.

Biological Studies

The compound serves as a valuable probe in biochemical assays, particularly for studying enzyme interactions and cellular processes. Its unique functional groups may enhance binding affinity to various molecular targets.

Industrial Applications

In industry, this compound can be utilized in the development of dyes, pigments, and other chemical products due to its stable structure and reactivity.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/EffectivenessMechanism
AntimicrobialVarious bacterial strainsLow MIC valuesInhibition of bacterial growth
AnticancerMCF7, H460 cells1 - 5 µMMicrotubule disruption, apoptosis
Apoptosis InductionCancer cell linesIncreased caspase activityActivation of apoptotic pathways

Study on Antitumor Activity

In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor growth inhibition without severe toxicity at therapeutic doses. The tumor inhibitory rate was reported at approximately 51% when administered at a dose of 4 mg/kg.

Structure–Activity Relationship (SAR)

A series of derivatives were synthesized to explore the SAR of quinoline-based compounds. Findings suggested that modifications at specific positions on the quinoline ring could enhance biological activity against cancer cells while minimizing effects on normal cells.

Mechanism of Action

The mechanism of action of 6-Methoxy-7-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    6-Methoxyquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitroquinoline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    8-Nitroquinoline: The nitro group is positioned differently, leading to variations in chemical reactivity and biological activity.

Uniqueness: 6-Methoxy-7-nitroquinoline is unique due to the combined presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6-methoxy-7-nitroquinoline

InChI

InChI=1S/C10H8N2O3/c1-15-10-5-7-3-2-4-11-8(7)6-9(10)12(13)14/h2-6H,1H3

InChI Key

JYMFMBXHNJGXMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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